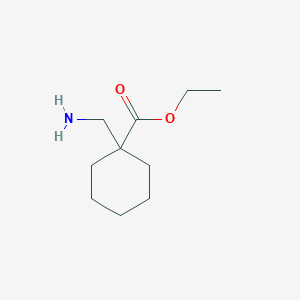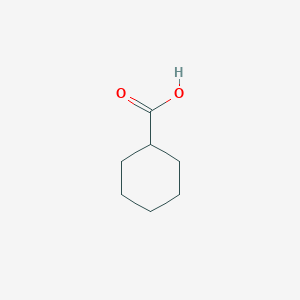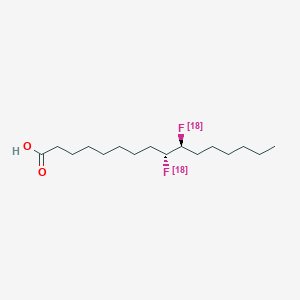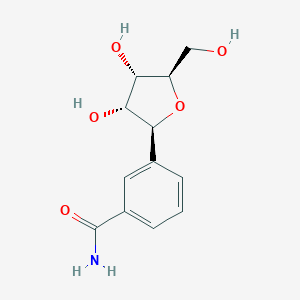![molecular formula C8H13N B166030 Pyrrolidine, 3-methylene-4-(1-propenyl)-, [S-(E)]-(9CI) CAS No. 133117-03-0](/img/structure/B166030.png)
Pyrrolidine, 3-methylene-4-(1-propenyl)-, [S-(E)]-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine, 3-methylene-4-(1-propenyl)-, [S-(E)]-(9CI) is a heterocyclic organic compound featuring a pyrrolidine ring with a methylene and a propenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 3-methylene-4-(1-propenyl)-, [S-(E)]-(9CI) typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable amine with an aldehyde or ketone, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 3-methylene-4-(1-propenyl)-, [S-(E)]-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The methylene and propenyl groups can participate in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce saturated derivatives.
Scientific Research Applications
Chemistry
In chemistry, Pyrrolidine, 3-methylene-4-(1-propenyl)-, [S-(E)]-(9CI) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the activity of various biological systems.
Medicine
In medicine, Pyrrolidine, 3-methylene-4-(1-propenyl)-, [S-(E)]-(9CI) has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific molecular pathways, particularly those involving pyrrolidine derivatives.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and advanced materials.
Mechanism of Action
The mechanism of action of Pyrrolidine, 3-methylene-4-(1-propenyl)-, [S-(E)]-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine, 3-methylene-4-(1-propenyl)-, [S-(E)]-(9CI): shares similarities with other pyrrolidine derivatives, such as pyrrolidine itself and its various substituted forms.
4-[(1E)-3-Hydroxy-1-propen-1-yl]-2-methoxyphenyl α-D-glucopyranoside: is another compound with a similar structural motif.
Uniqueness
The uniqueness of Pyrrolidine, 3-methylene-4-(1-propenyl)-, [S-(E)]-(9CI) lies in its specific substituents and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
133117-03-0 |
|---|---|
Molecular Formula |
C8H13N |
Molecular Weight |
123.2 g/mol |
IUPAC Name |
(4S)-3-methylidene-4-[(E)-prop-1-enyl]pyrrolidine |
InChI |
InChI=1S/C8H13N/c1-3-4-8-6-9-5-7(8)2/h3-4,8-9H,2,5-6H2,1H3/b4-3+/t8-/m1/s1 |
InChI Key |
MSRRSWQAEFVZST-MPJRPATESA-N |
SMILES |
CC=CC1CNCC1=C |
Isomeric SMILES |
C/C=C/[C@@H]1CNCC1=C |
Canonical SMILES |
CC=CC1CNCC1=C |
Synonyms |
Pyrrolidine, 3-methylene-4-(1-propenyl)-, [S-(E)]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![1-[4-(Cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea](/img/structure/B165984.png)
